
Prostephabyssine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Prostephabyssine can be extracted from the dried herbs of Stephania hernandifolia using a series of solvent extractions and chromatographic techniques . The process involves:
Extraction: The dried herbs are extracted with 95% ethanol.
Partitioning: The solvent is removed, and the residue is partitioned between acid water and petroleum ether.
Basification and Extraction: The aqueous layer is basified and extracted with chloroform to obtain crude alkaloids.
Chemical Reactions Analysis
Prostephabyssine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Substitution: This compound can undergo substitution reactions, where specific groups in its structure are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Prostephabyssine has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other compounds.
Mechanism of Action
The mechanism of action of prostephabyssine involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is known to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
Prostephabyssine is compared with other hasubanan-type alkaloids such as:
- Aknadinine
- Longanone
- Stephasunoline
- N-methylstephuline
- Epistephamiersine
- Aknadilactam
- Dihydroepistephamiersine
- Hasubanonine
This compound is unique due to its specific anti-inflammatory and anti-cancer properties .
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(1R,8S,10S,11R)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5,12-tetraene-3,11-diol |
InChI |
InChI=1S/C19H23NO5/c1-20-9-8-17-7-6-14(24-3)19(22)18(17,20)10-13(25-19)11-4-5-12(23-2)16(21)15(11)17/h4-6,13,21-22H,7-10H2,1-3H3/t13-,17+,18-,19-/m0/s1 |
InChI Key |
MLEYOIRGICHLGN-PZGXJPJSSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@]4(C(=CC3)OC)O |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(=CC3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


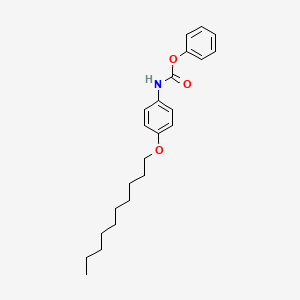
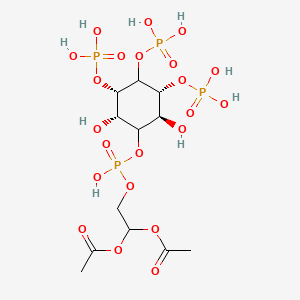
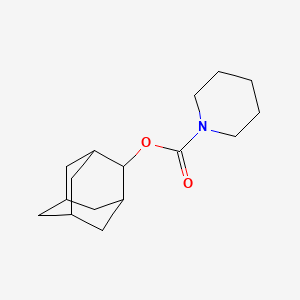
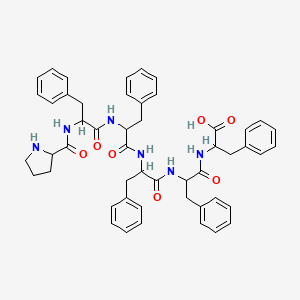
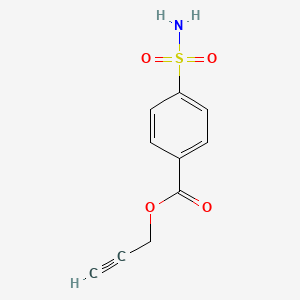
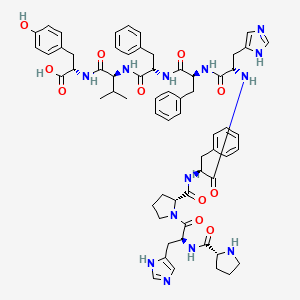

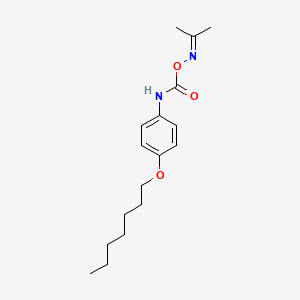
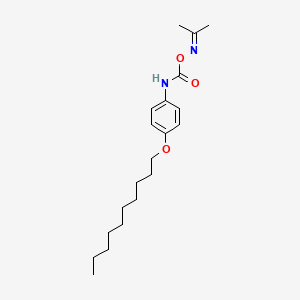
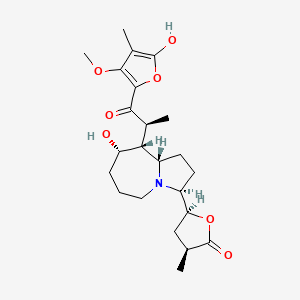
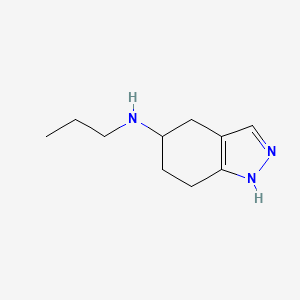
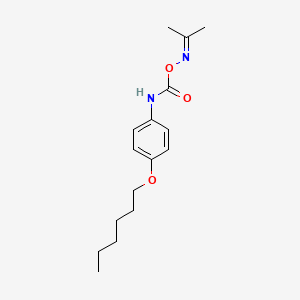
![[3-(2-hydroxy-5-oxo-2H-furan-3-yl)-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-1-yl] acetate](/img/structure/B10852728.png)
![N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide](/img/structure/B10852729.png)
